N-(2-chlorobenzyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
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Overview
Description
This compound is a derivative of imidazo[2,1-c][1,2,4]triazine, which is a type of heterocyclic compound containing nitrogen atoms. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The compound contains an imidazo[2,1-c][1,2,4]triazine core, which is a type of heterocyclic compound. This core is substituted with various functional groups, including a 2-chlorobenzyl group, a 4-ethoxyphenyl group, and a carboxamide group .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are known to undergo a variety of chemical reactions. For example, 1,2,4-triazoles can be synthesized from hydrazines and formamide .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the 2-chlorobenzyl, 4-ethoxyphenyl, and carboxamide groups in this compound would likely influence its solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Biological Activities
Triazine and imidazo-triazine derivatives have been synthesized and evaluated for their biological activities, including anti-inflammatory, analgesic, antitumor, and antimicrobial effects. For instance, novel benzodifuranyl, triazines, and other heterocyclic compounds derived from visnaginone and khellinone have shown significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (A. Abu‐Hashem et al., 2020). Similarly, compounds related to carbendazim, a benzimidazole derivative, exhibited antitumor activity against pancreatic tumor cells (W. Remers et al., 2015).
CO2 Capture and Environmental Applications
Triazine-based polymers have been developed for selective CO2 capture, demonstrating the potential of triazine derivatives in environmental applications. Highly selective CO2 capture by triazine-based benzimidazole-linked polymers highlights the efficiency of these materials in addressing environmental concerns (Ali K. Sekizkardes et al., 2014).
Antiviral and Antimicrobial Applications
The synthesis of benzamide-based 5-aminopyrazoles and their derivatives has been explored for antiviral activities, including significant effects against the influenza A virus, showcasing the potential of triazine and pyrazole derivatives in antiviral research (A. Hebishy et al., 2020).
Material Science and Polymer Chemistry
Polyamides containing triazine rings and ether linkages have been synthesized, exhibiting thermal stability and solubility in organic solvents. These materials underscore the utility of triazine derivatives in the development of new polymers with advanced properties (M. Hajibeygi et al., 2014).
Mechanism of Action
Target of Action
The compound belongs to the class of 1,2,4-triazoles, which are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels . The specific target would depend on the exact structure and functional groups of the compound.
Mode of Action
1,2,4-triazoles generally exert their effects by binding to their target proteins, thereby modulating their activity. The exact mode of action would depend on the specific target and the nature of the interaction .
Biochemical Pathways
The affected pathways would depend on the specific target of the compound. For example, if the compound targets an enzyme involved in a particular metabolic pathway, it could potentially affect the functioning of that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as its size, polarity, and the presence of functional groups can influence its bioavailability and distribution within the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For example, if the compound inhibits a particular enzyme, it could lead to a decrease in the production of the enzyme’s product .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain compounds might be more stable and effective at physiological pH and temperature .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-8-(4-ethoxyphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O3/c1-2-30-16-9-7-15(8-10-16)26-11-12-27-20(29)18(24-25-21(26)27)19(28)23-13-14-5-3-4-6-17(14)22/h3-10H,2,11-13H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NENYHQYHVYEAMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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